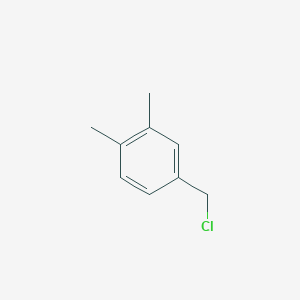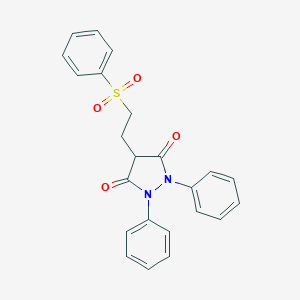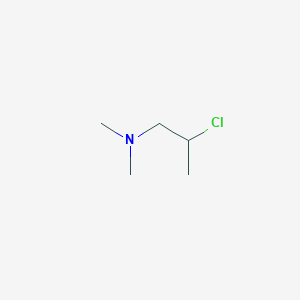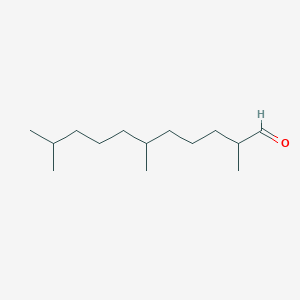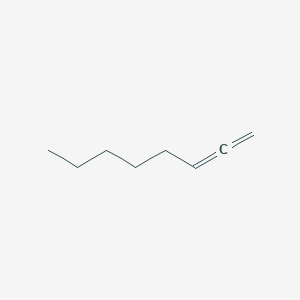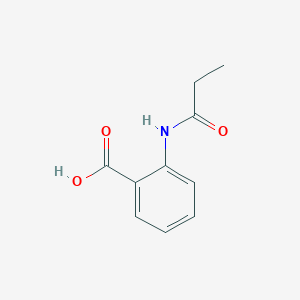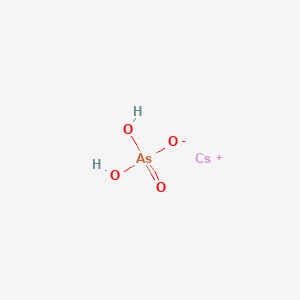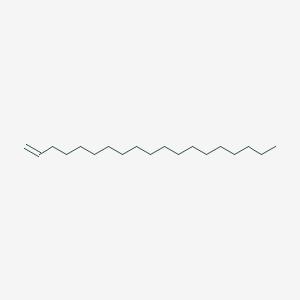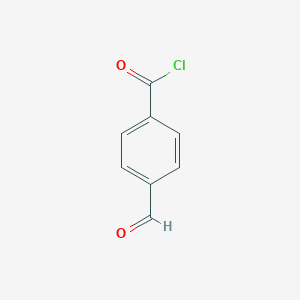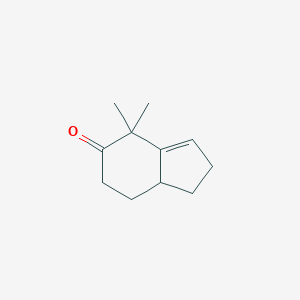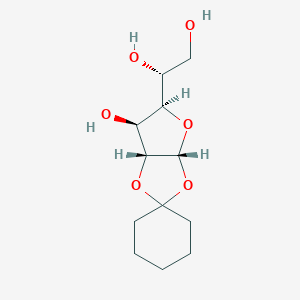
1,2-O-Cyclohexylidene-alpha-D-glucofuranose
概要
説明
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a biochemical reagent primarily used in glycobiology research. It is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are protected by a cyclohexylidene group. This compound is known for its role in studying the structure, synthesis, and biological functions of carbohydrates .
準備方法
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-alpha-D-glucofuranose can be synthesized through the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction typically involves:
Reactants: Alpha-D-glucofuranose and cyclohexanone.
Catalyst: Acid, such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The key steps involve optimizing reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,2-O-Cyclohexylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The cyclohexylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is extensively used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a protecting group in carbohydrate synthesis to prevent unwanted reactions at specific hydroxyl groups.
Biology: Helps in studying the structure and function of glycoproteins and glycolipids.
作用機序
The mechanism of action of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose involves its role as a protecting group in carbohydrate chemistry. By forming a stable cyclic acetal with the hydroxyl groups at positions 1 and 2 of glucose, it prevents these groups from participating in unwanted reactions. This selective protection allows for targeted modifications at other positions on the glucose molecule .
類似化合物との比較
Similar Compounds
1,25,6-Di-O-cyclohexylidene-alpha-D-glucofuranose: Another derivative of glucose with two cyclohexylidene groups, providing protection at four hydroxyl positions.
1,2-O-Isopropylidene-alpha-D-glucofuranose: Uses an isopropylidene group for protection instead of a cyclohexylidene group.
Uniqueness
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is unique due to its specific protective group, which offers stability and selectivity in reactions involving glucose derivatives. Its use in glycobiology research highlights its importance in studying carbohydrate structures and functions .
特性
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCUKASFLXURN-RCZSTQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369228 | |
| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16832-21-6 | |
| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-O-Cyclohexylidene-α-D-glucofuranose in the research presented?
A1: The research article focuses on a novel method for asymmetric synthesis of optically active amines []. While 1,2-O-Cyclohexylidene-α-D-glucofuranose itself is not the primary focus, it plays a crucial role as part of a chiral modifying agent. The researchers create a complex using Lithium Aluminium Hydride (LAH) and 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose. This complex then acts as a chiral reducing agent, facilitating the stereoselective reduction of ketone oximes and their derivatives to produce optically active amines. The presence of the 1,2-O-Cyclohexylidene-α-D-glucofuranose moiety within the complex likely contributes to the chiral environment, influencing the stereochemical outcome of the reduction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
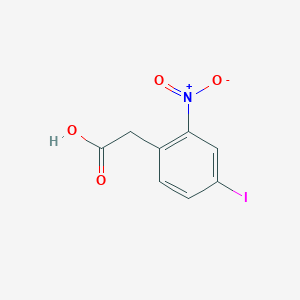
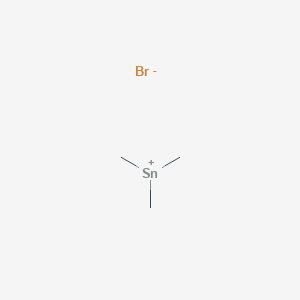
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)
